7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride
CAS No.:
Cat. No.: VC18192448
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14ClNO3 |
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Molecular Weight | 243.68 g/mol |
IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
Standard InChI Key | FEEZYAKNGPDNTF-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(CNC2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a partially saturated isoquinoline scaffold with:
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Methoxy group (-OCH₃) at position 7, influencing electronic distribution and steric interactions.
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Carboxylic acid (-COOH) at position 4, introducing polarity and hydrogen-bonding capabilities.
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Hydrochloride salt formation, improving crystallinity and aqueous solubility .
Molecular Formula: C₁₂H₁₄ClNO₃
Molecular Weight: 255.70 g/mol
SMILES: COC1=CC2=C(C=C1)CNCC2C(=O)O.Cl
Spectroscopic Characterization
While experimental NMR data for this exact compound is unavailable, analogous THIQ derivatives exhibit predictable spectral patterns:
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¹H NMR: Methoxy protons resonate at δ 3.70–3.85 ppm, while aromatic protons appear as multiplet signals between δ 6.70–7.20 ppm .
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¹³C NMR: Carboxylic acid carbons typically resonate near δ 170–175 ppm.
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of 7-methoxy-THIQ-4-carboxylic acid hydrochloride involves multi-step sequences, often starting from substituted isoquinoline precursors. A generalized pathway includes:
Step 1: Formation of 7-Methoxy-3,4-Dihydroisoquinoline
Reduction of 7-methoxy-3,4-dihydroisoquinolin-1-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the tetrahydroisoquinoline intermediate :
Step 2: Carboxylation at Position 4
Introducing the carboxylic acid group requires selective functionalization. Strategies may include:
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Kolbe-Schmitt Reaction: Treatment with CO₂ under high pressure and basic conditions.
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Metal-Catalyzed Carbonylation: Palladium-mediated insertion of CO into C–H bonds.
Step 3: Hydrochloride Salt Formation
Reaction with hydrochloric acid in ethyl acetate or diethyl ether precipitates the hydrochloride salt :
Yield and Reaction Conditions
Step | Reagents/Conditions | Yield |
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Reduction | LiAlH₄, THF, reflux | 42–60% |
Carboxylation | CO₂, KOH, 100°C | 30–45% (estimated) |
Salt Formation | HCl/EtOAc, 0°C | >90% |
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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Aqueous Solubility: Estimated at 0.08–1.33 mg/mL (pH 7.4), comparable to analogs like 7-methoxy-THIQ hydrochloride .
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LogP (Predicted): 1.57–2.41, indicating moderate lipophilicity .
Absorption and Metabolism
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